1,2,4,5-Tetrabromo-3,6-diiodobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6Br4I2 |
|---|---|
Molecular Weight |
645.49 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3,6-diiodobenzene |
InChI |
InChI=1S/C6Br4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChI Key |
BBVSIFOHIBGTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Br)Br)I)Br)Br |
Origin of Product |
United States |
Advanced Structural Characterization and Crystallography of 1,2,4,5 Tetrabromo 3,6 Diiodobenzene and Its Congeners
Single Crystal X-ray Diffraction Studies of Halogenated Benzene (B151609) Derivatives
Analysis of Molecular Conformation, Torsion Angles, and Geometrical Parameters in the Solid State
The substitution pattern of bulky halogen atoms on the benzene ring can induce steric strain, leading to distortions from a perfectly planar geometry. In the case of hexasubstituted benzenes, the planarity of the central ring is a key parameter of interest.
For instance, the crystal structure of 1,2,4,5-tetrachloro-3,6-diiodobenzene , analyzed as a benzene monosolvate, reveals a nearly planar perhalobenzene ring. caltech.eduresearchgate.net The asymmetric unit contains one half of the molecule, with the other half generated by inversion symmetry. caltech.eduresearchgate.net The benzene ring of the solvate is positioned almost orthogonally to the perhalobenzene ring, with a dihedral angle of approximately 85.89(16)°. caltech.edu This arrangement is primarily dictated by C-I···π interactions. caltech.eduresearchgate.net
Detailed geometrical parameters for the chloro-iodo congener provide a basis for predicting the structure of 1,2,4,5-tetrabromo-3,6-diiodobenzene. The bond lengths and angles within the perhalogenated ring are influenced by the electronic and steric effects of the substituents. It is anticipated that the C-Br and C-I bond lengths in this compound would be consistent with those observed in other bromo- and iodo-substituted benzenes. Due to the larger van der Waals radius of bromine compared to chlorine, increased steric hindrance between adjacent bromine and iodine atoms might lead to slight out-of-plane distortions of the substituents to relieve strain.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆Cl₄I₂·C₆H₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2911 (4) |
| b (Å) | 6.3599 (4) |
| c (Å) | 11.0232 (8) |
| α (°) | 87.272 (1) |
| β (°) | 92.728 (1) |
| γ (°) | 98.599 (1) |
| Volume (ų) | 432.93 (5) |
| Z | 1 |
Crystallographic Packing Arrangements and Lattice Structures
Hexahalogenated benzenes typically crystallize in two primary packing modes: a monoclinic structure (space group P2₁/n), which is isostructural with hexachlorobenzene, and a triclinic structure (space group P1). canberra.edu.au The monoclinic form is more prevalent, particularly for molecules that lack inversion symmetry, often leading to crystallographic disorder. canberra.edu.au In this arrangement, molecules engage in both halogen···halogen contacts and π···π stacking interactions. canberra.edu.au
The triclinic packing is more common for symmetrically substituted benzenes, such as those with a 1,3,5- or 2,4,6-halogen pattern. canberra.edu.au This arrangement is often characterized by specific, polarization-induced X···X interactions, particularly with iodine, which can form threefold-symmetrical X₃ synthons. canberra.edu.au This leads to a layered, pseudohexagonal structure where layers are stacked in a space-filling manner. canberra.edu.au
In the case of 1,2,4,5-tetrachloro-3,6-diiodobenzene benzene monosolvate, the molecules are linked by C—I⋯π interactions, with a close contact distance of 3.412 (1) Å between the iodine atom and the solvated benzene ring. caltech.eduresearchgate.net This highlights the importance of halogen bonding in directing the crystal packing. The study of other congeners like 1,2,4,5-tetraiodobenzene (B1293384) reveals molecules stacked along the c-axis with weak I···I intermolecular interactions connecting neighboring stacks. researchgate.net
Investigation of Polymorphism in Hexahalogenated Benzenes
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science. The different polymorphs of a substance can exhibit distinct physical properties. For hexahalogenated benzenes, polymorphism is influenced by the nature and position of the halogen substituents, as well as crystallization conditions.
Research on hexahalogenated benzenes has shown that these compounds can adopt different packing arrangements, which can be considered a form of polymorphism. canberra.edu.au The preference for either the monoclinic (P2₁/n) or triclinic (P1) packing mode is dependent on the substitution pattern. canberra.edu.au Compounds that can adopt either of these forms under different crystallization conditions would be considered polymorphic. The energetic landscape between these forms is often subtle, making the prediction and isolation of specific polymorphs challenging. The study of polymorphism in benzene itself reveals that multiple forms can exist under varying conditions of pressure and temperature, underscoring the complexity of predicting crystal structures even for simpler molecules. youtube.com
Advanced Spectroscopic Characterization for Structural Elucidation
While X-ray diffraction provides a detailed picture of the solid-state structure, spectroscopic techniques offer complementary information about the electronic environment of the constituent atoms.
X-ray Absorption Spectroscopic Discrimination of Halogen Chemical Environments
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local electronic structure and geometric arrangement of atoms. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, in particular, is sensitive to the oxidation state and coordination environment of the absorbing atom. semineral.es In a molecule like this compound, XAS could be used to discriminate between the different halogen environments. By tuning the incident X-ray energy to the absorption edge of bromine and then iodine, one could selectively probe the local environment of each type of halogen. uu.nl
The position and features of the absorption edge in a XANES spectrum are influenced by the effective charge on the absorbing atom and the symmetry of its local environment. semineral.es In polyhalogenated benzenes, the electronegativity of the various halogen substituents can subtly alter the electronic environment of their neighbors. This would be reflected in the XANES spectra. For instance, the Br K-edge XANES would provide information about the unoccupied p-states of the bromine atoms, while the I L-edges would probe the unoccupied d-states of the iodine atoms. While specific XAS studies on this compound are not documented in the searched literature, the principles of the technique suggest its utility in distinguishing the chemical environments of the bromine and iodine atoms within the molecule.
Computational and Theoretical Chemistry Investigations of 1,2,4,5 Tetrabromo 3,6 Diiodobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1,2,4,5-Tetrabromo-3,6-diiodobenzene. While specific DFT studies exclusively focused on this exact molecule are not prevalent in the reviewed literature, the principles and methodologies are well-established from studies on analogous halogenated compounds.
These calculations typically involve the optimization of the molecule's geometric structure to find the lowest energy conformation. Following this, a range of electronic properties can be determined. For a perhalogenated benzene (B151609) derivative such as this, DFT would be used to calculate the distribution of electron density, molecular orbital energies, and the electrostatic potential map. These outputs are foundational for predicting the molecule's reactivity, stability, and spectroscopic characteristics. For instance, calculations on related compounds like 1-Bromo-2,3,5,6-tetramethylbenzene have successfully used DFT to understand molecular conformation and spectroscopic properties. researchgate.net
The prediction of reaction energy profiles and the characterization of transition state structures are key applications of quantum chemical calculations for understanding reaction mechanisms. This involves mapping the energy of a system as it transforms from reactants to products. For reactions involving halogenated aromatics, this analysis can identify the rate-determining step and the structure of the high-energy transition state.
In the context of electrophilic aromatic substitution, such as further iodination or other functionalizations, theoretical calculations can model the approach of an electrophile to the this compound ring. A study on the kinetics of iodination of substituted benzenes with iodine and nitric acid showed that the slow step of the reaction is the attack of the iodinating species on the aromatic compound. rsc.org Computational modeling of this step would involve locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. The analysis of the transition state's geometry reveals the extent of bond formation and breaking at the peak of the energy profile.
Frontier Molecular Orbital (FMO) theory is a critical component of theoretical chemistry for explaining reactivity, particularly in reactions governed by orbital interactions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophilic attack on an aromatic ring, the interaction between the HOMO of the aromatic compound and the LUMO of the electrophile is paramount.
In a molecule like this compound, the presence of six electron-withdrawing halogen atoms significantly lowers the energy of the HOMO, making the ring electron-deficient and less susceptible to electrophilic attack compared to benzene. Analysis of reactive intermediates, such as the complex formed between the aromatic ring and the iodinating agent, would focus on the LUMO of the electrophilic species. The spatial distribution and energy of this LUMO would determine the regioselectivity and feasibility of the reaction.
Modeling of Intermolecular Interactions and Crystal Packing Architectures
The highly halogenated nature of this compound makes it a prime candidate for forming specific and directional intermolecular interactions, particularly halogen bonding. Theoretical modeling is essential for understanding these interactions, which dictate the molecule's crystal packing and solid-state properties.
Studies on closely related molecules provide significant insight. For example, the crystal structure of 1,2,4,5-tetrachloro-3,6-diiodobenzene, a very close analog, reveals that the molecules are linked by C—I⋯π interactions. researchgate.net In its benzene solvate, the iodine atom forms a close contact of 3.412 Å with the benzene ring. researchgate.net Similarly, the crystal structure of 1,2,4,5-tetraiodobenzene (B1293384) shows that molecules are connected via weak I⋯I intermolecular interactions, with contact distances significantly shorter than the sum of the van der Waals radii. researchgate.net These findings suggest that the crystal packing of this compound is likely dominated by a combination of C—I⋯π, I⋯I, and potentially I⋯Br interactions, leading to highly organized supramolecular architectures. Modeling can predict these packing motifs and their resulting solid-state properties.
Table 1: Intermolecular Interactions in Analogs of this compound
| Compound | Interaction Type | Key Distance (Å) | Packing Motif | Reference |
| 1,2,4,5-Tetrachloro-3,6-diiodobenzene (benzene solvate) | C—I⋯π | 3.412 | Stepped chain of alternating molecules | researchgate.net |
| 1,2,4,5-Tetraiodobenzene | I⋯I | 3.783 | Connection of stacked molecules | researchgate.net |
Assessment of Halogen Off-Center Point-Charge Models for Force Field Development
Standard molecular mechanics force fields often fail to accurately model the anisotropic nature of the electrostatic potential around halogen atoms, particularly heavier ones like iodine. This anisotropy, characterized by a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-I bond axis, is responsible for halogen bonding. chemrxiv.org
To address this, more advanced models such as off-center point-charge (EP) models have been developed. chemrxiv.org These models place an additional positive charge point slightly beyond the iodine atom to mimic the σ-hole, allowing for a more accurate description of halogen bonds in molecular dynamics and mechanics simulations. chemrxiv.org Research assessing these EP models shows they can improve the prediction of physical properties, such as hydration free energies (ΔGhyd), for iodinated molecules. chemrxiv.org The choice of the EP model is particularly important for iodinated compounds, as it can lead to better predictions for strong halogen bond donors. chemrxiv.org Developing accurate force fields using these models is crucial for simulating systems containing this compound, especially in the context of crystal structure prediction or its interaction with other molecules in materials science applications.
Theoretical Studies on Iodination Mechanisms in Aromatic Systems
The synthesis of this compound involves the iodination of an aromatic system. Theoretical studies have been instrumental in clarifying the mechanisms of such reactions. Electrophilic aromatic iodination can proceed through various pathways depending on the reagents and conditions used.
Computational studies help to identify the true iodinating agent, which is often a species generated in situ. For example, mechanisms can involve electrochemically generated iodine(I) acs.org, complexes formed with oxidizing agents, or acid-catalyzed species. Theoretical investigations can compare the feasibility of different proposed pathways by calculating their reaction energy profiles.
Acid catalysis is a common strategy in aromatic iodination, serving to generate a more potent electrophilic iodinating agent. Theoretical studies illuminate the structure and reactivity of these activated species.
Activation by Protic Acids: In mixtures containing a strong acid like H₂SO₄ and an iodine source like HIO₃, the iodinating agent is believed to be a transient protonated species, such as O₃I⁺H₂. nih.gov
Activation by Lewis Acids/Bases: In other systems, a catalyst can act as a Lewis base to activate the iodine donor. For instance, a disulfide catalyst can activate 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to form a reactive halonium cation complex, which then iodinates the aromatic ring. organic-chemistry.org
Mixed Oxidant Systems: When using iodine in the presence of nitric acid, kinetic and theoretical evidence suggests that the active iodinating species is protonated nitrosyl iodide (NO₂I), which is formed in a catalytic cycle involving dinitrogen tetroxide and hydrogen ions. rsc.org
These theoretical insights are crucial for optimizing reaction conditions and understanding the factors that control the regioselectivity and efficiency of iodination reactions on highly substituted aromatic rings.
Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Approaches
Detailed computational studies employing Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) specifically for this compound are not extensively available in the surveyed scientific literature. These computational methods are powerful tools for analyzing intermolecular interactions in the solid state.
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density distribution to characterize chemical bonds and intermolecular interactions. acs.orgnih.govresearchgate.net By locating bond critical points (BCPs) between interacting atoms and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can elucidate the nature of these interactions, distinguishing between shared-shell (covalent) and closed-shell (like hydrogen and halogen bonds) interactions. acs.orgnih.gov For various halogen-bonded systems, QTAIM has been instrumental in quantifying the strength and nature of the halogen bonds. nih.govbohrium.comrsc.org
While these methodologies have been applied to a range of other halogenated organic compounds to provide deep insights into their supramolecular chemistry, specific research detailing Hirshfeld surface analysis and QTAIM-derived data for this compound, including data tables of interaction distances, bond critical point properties, or percentage contributions of intermolecular contacts, is not present in the available literature. Such an analysis would be valuable for understanding the intricate network of halogen bonds (I···Br, Br···Br, I···I) and other non-covalent interactions that likely govern the crystal structure of this highly halogenated compound.
Supramolecular Chemistry and Non Covalent Interactions of 1,2,4,5 Tetrabromo 3,6 Diiodobenzene
Halogen Bonding (XB) in Highly Halogenated Benzene (B151609) Systems
The presence of six halogen substituents on the benzene ring, four bromine and two iodine atoms, makes 1,2,4,5-Tetrabromo-3,6-diiodobenzene a potent poly-halogen bond donor. The electron-withdrawing nature of the halogen atoms enhances the positive character of the σ-holes, particularly on the larger, more polarizable iodine atoms, making them the primary sites for strong halogen bonding interactions.
The halogen bonds formed by this compound are primarily driven by the iodine atoms due to their superior ability to act as XB donors compared to bromine. In cocrystals formed with Lewis base acceptors, such as pyridyl derivatives, the C–I···N interaction is the dominant supramolecular synthon.
Research on a 2:1 cocrystal of this compound with 4-(dimethylamino)pyridine reveals that the I···N halogen bonds are notably strong and directional. researchgate.netresearchgate.net The key geometric parameters that characterize these interactions are:
Bond Linearity : The C–I···N bond angles are observed to be essentially linear, a hallmark of strong halogen bonds. researchgate.netresearchgate.net
Bond Distance : The I···N separations are significantly shorter than the sum of the van der Waals radii of iodine and nitrogen. In the aforementioned cocrystal, these distances are measured to be between 73.3% and 76.7% of the summed van der Waals radii, indicating a strong attractive interaction. researchgate.netresearchgate.net
While the bromine atoms also possess σ-holes, they are less electrophilic than those on the iodine atoms. Consequently, in competitive environments with strong XB acceptors like pyridine derivatives, the iodine atoms preferentially form the primary halogen bonds that dictate the core supramolecular assembly. researchgate.netresearchgate.net
The predictable and directional nature of halogen bonding makes this compound an excellent candidate for the rational design of multicomponent cocrystals. researchgate.netresearchgate.net By selecting appropriate halogen bond acceptors, chemists can construct specific and stable supramolecular assemblies.
A prime example is the synthesis of a 2:1 cocrystal with 4-(dimethylamino)pyridine. researchgate.netresearchgate.net In this system, the ditopic nature of the this compound (with two C-I bonds positioned opposite each other) is utilized to bind two molecules of the pyridine acceptor. This results in the formation of a core trimolecular unit where the central halogen-bond donor is flanked by two halogen-bond acceptors. researchgate.net The resulting cocrystal has the chemical formula 2C₇H₁₀N₂·C₆Br₄I₂. researchgate.netresearchgate.net The reliability of the C–I···N synthon allows for a high degree of control in assembling these targeted supramolecular structures.
Below is a table summarizing the key interaction parameters in a representative cocrystal.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Normalized Bond Distance (% of vdW radii sum) |
| This compound | 4-(dimethylamino)pyridine | C–I···N | 73.3% - 76.7% researchgate.netresearchgate.net |
Crystal Engineering and Supramolecular Self-Assembly
While the primary C–I···N halogen bonds establish the core connectivity in cocrystals of this compound, more subtle secondary interactions play a crucial role in determining the three-dimensional packing arrangement. researchgate.netresearchgate.net These weaker forces include C–H···π interactions and weak π-type interactions involving the bromine substituents. researchgate.netresearchgate.net
Research Applications in Advanced Materials Science Leveraging 1,2,4,5 Tetrabromo 3,6 Diiodobenzene Derivatives
Platforms for the Generation of Functional Materials based on Hexasubstituted Benzenes
Hexasubstituted benzenes serve as powerful and interesting platforms for creating functional materials with applications ranging from molecular recognition and liquid crystals to organic electronics and redox materials. researchgate.netmdpi.com The benzene (B151609) core provides a rigid, planar, and chemically robust scaffold. By replacing all six hydrogen atoms with various substituents, chemists can precisely control the steric, electronic, and geometric properties of the resulting molecule in three-dimensional space. mdpi.com This high degree of functionalization on a privileged scaffold creates immense opportunities in molecular design. mdpi.com
The synthesis of these highly crowded molecules can be challenging; however, methods such as alkyne cyclotrimerizations and multi-component reactions have been developed to access these complex structures. researchgate.netnih.gov Persubstituted compounds like 1,2,4,5-Tetrabromo-3,6-diiodobenzene are particularly valuable as starting materials. The key to their utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. C-I bonds are more readily cleaved and participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings) under milder conditions than the more stable C-Br bonds. This reactivity difference allows for selective, sequential substitution reactions, where the iodine atoms can be replaced first, followed by the substitution of the bromine atoms in a subsequent step. This stepwise approach provides a strategic and controlled pathway to complex, non-symmetrical hexasubstituted benzene derivatives that would be difficult to synthesize otherwise.
Development of Organic Electronic Materials and Components
The development of high-performance organic electronic materials is crucial for next-generation technologies like flexible displays, organic photovoltaics (OPVs), and ferroelectrics. A key strategy in designing these materials is the creation of molecules with large dipole moments. northeastern.edunih.gov Hexasubstituted benzenes are ideal for this purpose, as they allow for the spatial arrangement of electron-donating and electron-withdrawing groups in a "push-pull" configuration. researchgate.netnortheastern.edu This arrangement leads to significant intramolecular charge transfer and, consequently, exceptionally high molecular dipole moments, with values reported to be in excess of 10 Debye for some derivatives. northeastern.edunih.gov
Molecules with high dipole moments are highly desirable for applications in nonlinear optics, organic photovoltaics, and as components of high-dielectric-constant materials. researchgate.netnortheastern.edunih.gov this compound is an excellent precursor for such electronically active molecules. Leveraging its differential reactivity, one can envision a synthetic route where the two iodine atoms are first replaced with strong electron-donating groups, followed by the substitution of the four bromine atoms with electron-withdrawing groups (or vice-versa). This would generate a highly polarized, multifunctional aromatic system, a critical component for advanced organic electronic devices.
| Derivative Class | Target Property | Application Area | Precursor Role of C6Br4I2 |
| Donor-Acceptor Systems | High Dipole Moment (>10 D) | Organic Photovoltaics, Ferroelectrics, Nonlinear Optics | Sequential substitution of I and Br atoms with electron-donating/withdrawing groups to create "push-pull" structures. researchgate.netnortheastern.edu |
| Hexaarylbenzenes | Supramolecular Electronics, Liquid Crystals | Organic Electronics, Display Technology | Stepwise cross-coupling reactions to build complex aryl architectures on the benzene core. mdpi.com |
Supramolecular Materials Design for Specific Functions
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Among these, the halogen bond has emerged as a powerful and reliable tool for crystal engineering and the rational design of self-assembling materials. acs.org A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site, such as a lone pair on a nitrogen or oxygen atom. nih.govyoutube.com
The strength of this interaction is tunable and generally follows the trend I > Br > Cl > F. wiley-vch.de Perhalogenated aromatic compounds like this compound are excellent halogen bond donors. The electron-withdrawing nature of the benzene ring and the other halogens enhances the positive character of the σ-holes on the iodine and bromine atoms, making them potent interaction sites. acs.org
Researchers have successfully used di- and tri-iodinated benzenes to construct co-crystals and other supramolecular assemblies through specific N···I and O···I halogen bonds. rsc.org The directionality and predictability of these bonds allow for the construction of well-defined one-, two-, or three-dimensional networks. mdpi.comuchile.cl In crystals, interactions of the C–X···O and C–X···X' type (where X and X' are halogens) can act as synthons that guide the spatial organization of molecules. uchile.cl The presence of both strong (Iodine) and weaker (Bromine) halogen bond donors on the same C6Br4I2 molecule offers a unique platform for designing intricate supramolecular architectures with hierarchical connectivity and function.
| Interaction Type | Description | Strength Trend | Role in Supramolecular Design |
| Halogen Bond (C–X···Y) | A directional, non-covalent interaction between a halogen atom (X) and a Lewis base (Y). wiley-vch.de | I > Br > Cl > F | Directs crystal packing and the formation of co-crystals, liquid crystals, and gels. acs.orguchile.cl |
| π–π Stacking | An attractive interaction between aromatic rings. | Dependent on substituents and geometry | Often works in concert with halogen bonding to stabilize supramolecular aggregates. rsc.org |
Purely organic materials that exhibit efficient room-temperature phosphorescence (RTP) are rare but highly sought after for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). Phosphorescence is light emission that arises from the radiative decay of an excited triplet state (T1) to the ground singlet state (S0). This transition is quantum mechanically forbidden, but its probability can be significantly increased by a phenomenon known as the "heavy-atom effect." rsc.organu.edu.au
The presence of heavy atoms, such as bromine and especially iodine, enhances spin-orbit coupling. This coupling facilitates the otherwise slow process of intersystem crossing (ISC), which is the transition from the initial singlet excited state (S1) to the triplet state (T1). capes.gov.br By promoting ISC, heavy atoms increase the population of the triplet state, making subsequent phosphorescence more likely and efficient. rsc.organu.edu.aursc.org
This compound is an ideal scaffold for designing RTP materials. Derivatives of this compound would inherently contain six heavy atoms, providing a strong internal heavy-atom effect. By synthetically attaching chromophoric (light-absorbing) units to this perhalogenated core, researchers can create molecules where the energy absorbed by the chromophore is efficiently transferred to a long-lived triplet state, resulting in bright and persistent phosphorescence. Studies have shown that incorporating bromine atoms into organic molecules can lead to materials with phosphorescence quantum yields as high as 93%. rsc.organu.edu.au The combined presence of four bromine and two iodine atoms in derivatives of the title compound suggests an even greater potential for creating highly efficient RTP emitters.
Organic field-effect transistors (OFETs) are the fundamental switching elements in organic electronics. Their performance depends critically on the semiconductor material used, which must have good charge transport properties and stability. Similarly, redox-active chromophores, which can exist in multiple stable oxidation states, are key components for molecular switches and data storage.
The synthesis of these complex functional molecules often requires a building block that allows for precise, multi-step functionalization. As outlined previously, the differential reactivity of the C-I and C-Br bonds in this compound makes it an exemplary precursor for these applications. A common strategy for building conjugated systems needed for OFETs and chromophores is the palladium-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne. This reaction proceeds much more readily with aryl iodides than with aryl bromides.
Therefore, one could selectively couple two different alkyne-containing groups to the 3 and 6 positions of this compound, leaving the four bromine atoms untouched. These bromine atoms could then be subjected to a different coupling reaction (e.g., Suzuki coupling with a boronic acid) under more forcing conditions to introduce other functionalities. This stepwise, site-selective functionalization is a powerful tool for building the sophisticated, non-symmetrical, and highly conjugated molecules that are known to exhibit desirable redox properties and high charge carrier mobilities in OFETs. researchgate.net
Mechanistic Studies of Chemical Transformations Involving 1,2,4,5 Tetrabromo 3,6 Diiodobenzene Precursors
Investigating Reactivity and Selectivity in Electrophilic Aromatic Substitution (EAS) on Halogenated Benzenes
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The mechanism typically involves a two-step process: initial attack by an electrophile on the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as a sigma complex or benzenonium intermediate, followed by the rapid deprotonation to restore aromaticity. uci.edumsu.edu
The presence of substituents on the benzene ring significantly influences both its reactivity and the regioselectivity (directing effects) of the substitution. Halogens, such as bromine and iodine, exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their electronegativity, which deactivates the ring, making it less reactive towards electrophiles than benzene itself. msu.edulibretexts.org Conversely, through resonance, their lone pairs of electrons can be donated to the ring, which stabilizes the intermediate sigma complex. uci.eduyoutube.com This resonance donation preferentially stabilizes the positive charge when the electrophile attacks at the ortho or para positions. youtube.com Consequently, halogens are classified as deactivating but ortho, para-directing substituents. uci.edulibretexts.org
In the context of precursors to 1,2,4,5-Tetrabromo-3,6-diiodobenzene, such as di- or tri-halogenated benzenes, these principles dictate the outcome of further halogenation or other EAS reactions. The reactivity order among halobenzenes is F > Cl > Br > I, meaning the most electronegative halogen is the least deactivating. libretexts.org When multiple different halogens are present, the directing effects are combined, often leading to complex product mixtures unless one effect is dominant. For the fully substituted this compound, a standard EAS reaction involving the substitution of a hydrogen atom is not possible as there are no hydrogens to replace.
| Substituent (X) | Inductive Effect | Resonance Effect | Ring Reactivity (vs. Benzene) | Directing Effect |
|---|---|---|---|---|
| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -Cl | Withdrawing | Donating | Deactivating | Ortho, Para |
| -Br | Withdrawing | Donating | Deactivating | Ortho, Para |
| -I | Weakly Withdrawing | Strongly Donating | Deactivating | Ortho, Para |
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Aromatic Compounds
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they bear strong electron-withdrawing groups. wikipedia.orgbyjus.com The most common SNAr mechanism is a two-step addition-elimination process. byjus.compressbooks.pub In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. youtube.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pubyoutube.com
For the SNAr reaction to proceed, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.publibretexts.org In polyhalogenated compounds like this compound, the halogens themselves act as electron-withdrawing groups via their inductive effect, activating the ring for nucleophilic attack, albeit more weakly than groups like nitro (-NO₂). libretexts.org
The rate of SNAr reactions is also dependent on the nature of the leaving group. The leaving group ability of halogens generally follows the trend I > Br > Cl > F. Therefore, in a molecule containing both iodine and bromine, the C-I bond is expected to be more susceptible to nucleophilic attack than the C-Br bond. For this compound, a nucleophile would preferentially substitute one of the iodine atoms. Recent studies have also identified that many SNAr reactions may proceed through a concerted (cSNAr) mechanism, rather than the traditional stepwise pathway, particularly with less-activated aromatic systems. nih.govrsc.orgsemanticscholar.org
Site-Selective Functionalization Strategies for Polyhalogenated Arenes
Functionalizing a specific position on a polyhalogenated arene, especially one with identical halogens, presents a significant synthetic challenge due to the similar reactivity of the carbon-halogen bonds. nih.govacs.orgnih.gov Various strategies have been developed to achieve site-selectivity.
Remote functionalization strategies aim to modify a position on a molecule that is distant from the initial point of catalyst interaction. This can be achieved by using catalysts or templates that create a specific three-dimensional conformation, bringing a remote C-H or C-X bond into proximity with the reactive center of the catalyst. While highly developed for C-H activation, the principles can be applied to C-X functionalization. This approach often relies on a directing group covalently attached to the substrate, which coordinates to a transition metal catalyst. The catalyst is then delivered to a specific remote site through a sterically favored intramolecular pathway. This allows for functionalization at positions that would be electronically or sterically disfavored in a standard intermolecular reaction.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated arenes, achieving site-selectivity between identical halogens is a formidable challenge. nih.govnih.gov The key to selectivity often lies in the design of the catalyst system, particularly the ligands and additives used. nih.govnih.gov
The catalytic cycle typically begins with the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into a carbon-halogen bond. nih.gov Ligands bound to the metal center can finely tune its steric and electronic properties to differentiate between seemingly equivalent C-X bonds.
Steric Control: Bulky ligands can direct the catalyst to oxidatively add to the least sterically hindered C-X bond. In a molecule like 1,2,3,4-tetrabromobenzene, a bulky ligand would favor reaction at the C1 or C4 positions over the more crowded C2 or C3 positions.
Electronic Control: The electronics of the ligand and substrate can guide selectivity. nih.gov For instance, using ligands that engage in specific non-covalent interactions, such as electrostatic interactions with a directing group on the substrate, can override innate reactivity patterns. acs.orgresearchgate.net Additives can also play a crucial role; for example, certain cations from the base can interact with anionic ligands to modulate the catalyst's environment and influence which site it attacks. acs.org
For a substrate like this compound, the first level of selectivity is chemoselectivity between the more reactive C-I bonds and the less reactive C-Br bonds. Once the iodines are functionalized, achieving site-selectivity among the four identical bromine atoms would rely entirely on advanced ligand and additive control.
| Control Strategy | Mechanism of Selectivity | Example Application |
|---|---|---|
| Steric Hindrance | Catalyst preferentially attacks the least sterically encumbered C-X bond. | A bulky phosphine (B1218219) ligand directs coupling to the outer positions of a polybrominated arene. |
| Electronic Effects | Ligand or substrate electronics make one C-X bond more susceptible to oxidative addition. | An electron-donating group on the substrate can activate a specific ortho position for oxidative addition. |
| Directing Groups | A functional group on the substrate coordinates the catalyst, delivering it to a specific C-X bond (often ortho). | A hydroxyl group directs ortho-selective coupling. |
| Ligand-Substrate Interactions | Non-covalent interactions (e.g., electrostatic) between the ligand and substrate favor one transition state over others. acs.orgresearchgate.net | An anionic sulfonated ligand interacts with a cationic substrate/base pair to control selectivity. researchgate.net |
Benzyne (B1209423) Intermediate Generation and Reactions from Halogenated Precursors
In contrast to the addition-elimination mechanism of SNAr, aryl halides that lack strong electron-withdrawing groups can react with very strong bases via an elimination-addition mechanism that proceeds through a highly reactive benzyne intermediate. pressbooks.pubyoutube.commasterorganicchemistry.com This pathway is not possible for this compound itself via the standard route, as it requires a proton on a carbon adjacent (ortho) to a leaving group. pressbooks.pubmasterorganicchemistry.com
The mechanism, studied on precursors like dihalobenzenes, involves two steps:
Elimination: A strong base (e.g., sodium amide, NaNH₂) abstracts a proton from the position ortho to a halogen. The resulting aryl anion then expels the halide ion to form a benzyne, a neutral intermediate containing a formal triple bond within the benzene ring. pressbooks.pubyoutube.com This "triple bond" is highly strained and reactive. masterorganicchemistry.com
Addition: The nucleophile (which can be the base itself or another species present) then attacks one of the two carbons of the benzyne triple bond. This generates a new aryl anion, which is subsequently protonated by a proton source (like ammonia (B1221849), the conjugate acid of the amide base) to yield the final substituted product. pressbooks.pubyoutube.com
If the benzyne is unsymmetrical, the nucleophile can attack either carbon of the triple bond, often leading to a mixture of regioisomeric products. youtube.com While the classic dehydrohalogenation is the most common method, benzynes can also be generated from other precursors, such as from 2-aminobenzoic acid derivatives, which can lose N₂ and CO₂. masterorganicchemistry.comyoutube.com This alternative generation method could theoretically provide a route to highly substituted benzynes from appropriately designed precursors.
Emerging Research Directions and Future Perspectives for Polyhalogenated Benzene Compounds
Novel Synthetic Methodologies for Architecturally Complex Halogenated Systems
The synthesis of architecturally complex, polyhalogenated benzenes like 1,2,4,5-Tetrabromo-3,6-diiodobenzene presents significant challenges due to issues of regioselectivity and the deactivating nature of existing halogen substituents towards further electrophilic substitution. Traditional methods often result in mixtures of isomers and incomplete halogenation. Emerging research focuses on novel, multi-step strategies to achieve precise control over the substitution pattern.
For a hypothetical synthesis of this compound, one might envision a pathway starting from a less halogenated precursor. For instance, a method analogous to the synthesis of 1,4-dibromo-2,5-diiodobenzene (B1312432) could be adapted. google.com That process involves the nitration of 1,4-dibromobenzene, followed by reduction, iodination, and a final diazotization-iodination sequence to install the iodine atoms. google.com A similar, though more complex, sequence could be imagined starting from 1,2,4,5-tetrabromobenzene, which is a known precursor for generating diaryne intermediates. orgsyn.org
Modern synthetic approaches that could be leveraged include:
Directed Ortho-Metalation (DoM): Using directing groups to selectively introduce halogen atoms at specific positions before a final, exhaustive halogenation step.
Halogen Dance Reactions: Rearrangement of halogen atoms on an aromatic ring under specific basic conditions to access thermodynamically stable isomers.
Transition-Metal-Catalyzed Cross-Coupling: Building the halogenated ring system through coupling reactions, which offers high control but can be challenging for sterically hindered, perhalogenated systems.
The development of one-pot syntheses and efficient purification techniques remains a critical goal for making these complex building blocks more accessible for materials research. rsc.org
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights and In-Situ Analysis
Characterizing complex molecules like this compound and monitoring their reactions requires advanced spectroscopic techniques. Due to its high degree of substitution and symmetry, standard one-dimensional ¹H NMR spectroscopy would be uninformative.
Future research will rely heavily on a combination of methods:
Solid-State NMR (ssNMR): ¹³C ssNMR would be essential for characterizing the crystalline form of the compound, providing insights into the local environment of each carbon atom in the benzene (B151609) ring.
Two-Dimensional NMR Spectroscopy: For related, less symmetrical compounds, 2D NMR techniques like HSQC and HMBC are crucial for assigning the complex spectral data. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry is indispensable for confirming the molecular formula (C₆Br₄I₂) and isotopic distribution, which is distinctive for molecules containing multiple bromine and iodine atoms.
Raman and Infrared (IR) Spectroscopy: These techniques can probe the vibrational modes of the C-Br and C-I bonds, offering structural confirmation and insights into intermolecular interactions in the solid state. acs.org
In-situ analysis using these spectroscopic tools during a synthesis or self-assembly process could provide invaluable real-time mechanistic data, allowing for the optimization of reaction conditions and a deeper understanding of how supramolecular structures form.
Rational Design Principles for Materials with Tunable Supramolecular Interactions
The primary driver for interest in molecules like this compound is its potential as a building block for crystal engineering and the design of advanced materials. Its functionality is rooted in the phenomenon of halogen bonding , a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgmdpi.com
The strength of a halogen bond is tunable and follows the general trend I > Br > Cl > F. mdpi.com Crucially, the presence of electron-withdrawing groups on the aromatic ring enhances the σ-hole, making the halogen bond stronger. nih.gov In this compound, the two iodine atoms are expected to be powerful halogen bond donors, activated by the four electron-withdrawing bromine atoms. The bromine atoms themselves can act as weaker halogen bond donors.
This dual-level reactivity allows for hierarchical self-assembly:
Primary Interaction: The strong C—I···N or C—I···O halogen bonds can be used to form robust, linear chains or discrete assemblies with targeted Lewis bases. nih.govuchile.cl
Secondary Interaction: The weaker C—Br···Br or C—Br···π interactions can then organize these primary structures into more complex 2D or 3D architectures. mdpi.com
This molecule is a prime candidate for co-crystallization experiments with various halogen-bond acceptors to create materials with tailored properties, such as specific topologies, porosities, or optical and electronic characteristics. researchgate.netresearchgate.net
Table 1: Comparison of Halogen Bond Properties Relevant to this compound This table is generated based on established principles of halogen bonding and is for illustrative purposes.
| Interaction Type | Relative Strength | Directionality | Potential Role in Supramolecular Assembly |
|---|---|---|---|
| C—I ··· Lewis Base | Strong | High (Angle ≈ 180°) | Primary structural motif (e.g., chains, synthons) |
| C—Br ··· Lewis Base | Moderate | High (Angle ≈ 180°) | Secondary structural motif |
| C—I ··· π system | Moderate | Variable | Linking aromatic systems |
| C—Br ··· Br | Weak | Variable (Type I & II) | Inter-chain or inter-layer packing |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Modeling
The exploration of complex halogenated systems like this compound epitomizes the need for interdisciplinary research.
Organic Chemistry: Provides the foundational expertise to design and execute novel synthetic routes to create these unique molecular building blocks. dtic.mil
Materials Science: Employs techniques like single-crystal X-ray diffraction to analyze the resulting supramolecular structures and characterizes the bulk properties (e.g., thermal, optical, electronic) of the new materials. researchgate.net
Computational Modeling: Plays a critical predictive role. Density Functional Theory (DFT) calculations are used to model the electrostatic potential surface of the molecule, visualize the σ-holes on the iodine and bromine atoms, and estimate the energies of various halogen-bonded interactions. rsc.org This predictive power can guide the selection of co-formers in crystal engineering, saving significant experimental time and resources. acs.org
The synergy between these fields is essential. Computational modeling can predict stable supramolecular assemblies, organic synthesis can create the components, and materials science can build and verify the final functional material. The future of this field lies in this integrated approach to rationally design and realize a new generation of functional materials based on precise control of halogen bonding.
Q & A
Basic Research Questions
Q. How can the crystal structure of 1,2,4,5-tetrabromo-3,6-diiodobenzene be determined experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 13.804 Å, b = 5.829 Å, c = 22.164 Å, and β = 97.989° . Data collection involves MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL software, which handles displacement parameters and hydrogen atom positioning via constrained refinement . For asymmetric units containing halogen-bonded co-crystals (e.g., with pyridine derivatives), displacement ellipsoids at 50% probability levels are analyzed to confirm molecular geometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Use personal protective equipment (PPE) including gloves and goggles. Avoid heat/sparks due to potential decomposition. In case of eye contact, flush with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .
Q. How can researchers design co-crystals involving this compound?
- Methodological Answer: Co-crystallization often exploits halogen bonding (e.g., N⋯I interactions) and π-π stacking. For example, dissolve equimolar amounts of this compound and 4-(pyridin-4-ylsulfanyl)pyridine in a 1:1 THF/acetone mixture. Slow evaporation yields co-crystals with step-like topology stabilized by C–H⋯F and C–H⋯π interactions .
Advanced Research Questions
Q. How do charge-density properties vary in halogen-bonded co-crystals despite similar I⋯N distances?
- Methodological Answer: Charge-density analysis via high-resolution SC-XRD and spectroscopy reveals differences in electron distribution. For example, co-crystals with this compound and pyridine derivatives show identical I⋯N distances (~2.9 Å) but distinct charge-density features due to variations in σ-hole polarization and π-backdonation. Pair these experiments with DFT simulations to map electrostatic potentials .
Q. What strategies resolve contradictions in crystallographic data for high-symmetry or twinned structures?
- Methodological Answer: For twinned data, use SHELXTL or OLEX2 to apply twin-law matrices (e.g., two-domain pseudo-merohedral twinning). Refinement with SHELXL incorporates the HKLF5 format for partitioned intensity data. High-resolution structures may require anisotropic displacement parameters and restraints on geometric parameters (e.g., C–F bond lengths) to mitigate overfitting .
Q. How can 2D NMR and computational methods validate halogen bonding in solution-phase studies?
- Methodological Answer: Use NMR to monitor chemical shift perturbations upon halogen bonding. For example, titrate this compound into a solution of a Lewis base (e.g., pyridine) and observe downfield shifts. Complement this with DFT calculations (e.g., B3LYP/def2-TZVP) to model interaction energies and orbital contributions .
Q. Why do some co-crystallization attempts yield unexpected products (e.g., desulfurized species)?
- Methodological Answer: Reaction conditions (solvent, temperature) influence sulfur stability. For instance, using acetone/CHCl with 4-(pyridin-4-ylsulfanyl)pyridine may lead to desulfurization via radical pathways. Monitor reactions with LC-MS and optimize solvent polarity (e.g., switch to DMF/THF) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
